molecular formula C11H25NO B13250946 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol

Cat. No.: B13250946
M. Wt: 187.32 g/mol
InChI Key: KENUHOWLKZMDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C11H25NO and a molecular weight of 187.32 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone substituted with a methyl group and an amino group attached to a 2-methylbutyl chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[(2-methylbutyl)amino]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

4-methyl-2-(2-methylbutylamino)pentan-1-ol

InChI

InChI=1S/C11H25NO/c1-5-10(4)7-12-11(8-13)6-9(2)3/h9-13H,5-8H2,1-4H3

InChI Key

KENUHOWLKZMDAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC(CC(C)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.